
2-Bromo-1-chloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloronaphthalene (2-BCN) is a derivative of naphthalene, a hydrocarbon compound with a molecular formula of C10H7BrCl. It is a colorless liquid with a strong odor, insoluble in water, and soluble in organic solvents. 2-BCN has been extensively studied in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Environmental Implications and Degradation Processes
Formation of Hazardous Byproducts : Studies have explored the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of halogenated phenols, indicating the potential for 2-Bromo-1-chloronaphthalene to form toxic byproducts under specific conditions. These byproducts include a variety of chlorinated and brominated compounds, suggesting significant environmental implications (Evans & Dellinger, 2005).
Photocatalytic Decomposition : Research on the photocatalytic decomposition of chloronaphthalenes using TiO2 and iron nanoparticles in aqueous systems has demonstrated a synergistic effect, leading to the efficient breakdown of these compounds. This suggests potential applications in environmental remediation and the degradation of persistent organic pollutants (Qi et al., 2019).
Chemical Synthesis and Solubility Studies
- Solubility Studies : The solubility of bromoderivatives in 1-chloronaphthalene has been characterized, providing essential data for chemical synthesis and material science applications. These studies contribute to understanding the solubility behavior of complex molecules in organic solvents, which is crucial for designing novel materials and chemicals (Semenov et al., 2010).
Material Science and Photovoltaics
- Polymer Photovoltaic Devices : The use of solvent mixtures containing 1-chloronaphthalene has been shown to improve the efficiency of polymer photovoltaic devices. The slower drying of polymer films due to the lower vapor pressure of the solvent mixtures allows polymer chains more time to self-organize, enhancing the devices' performance (Chen et al., 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that naphthalene derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Biochemische Analyse
Biochemical Properties
2-Bromo-1-chloronaphthalene plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can act as a substrate for certain halogenase enzymes, which catalyze the halogenation of organic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, leading to the production of halogenated intermediates that are crucial in synthetic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction. By altering kinase activity, this compound can affect various downstream signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. For instance, it can bind to the active site of enzymes, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed by the cell. These metabolic pathways are essential for the detoxification and elimination of the compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes. Additionally, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The precise localization of this compound within the cell can influence its interactions with other biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
2-bromo-1-chloronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYLLUOBDZSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559884 |
Source


|
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692728-68-0 |
Source


|
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

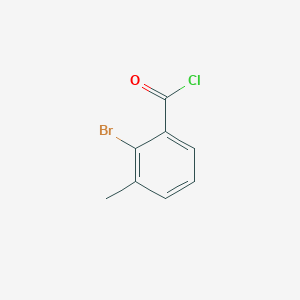

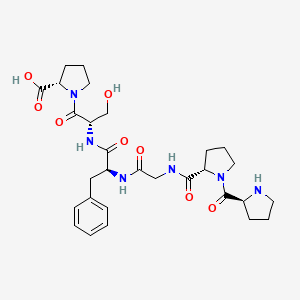

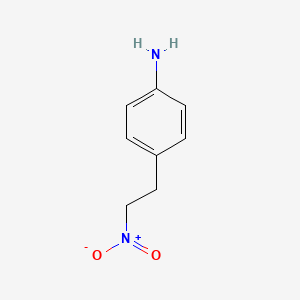
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

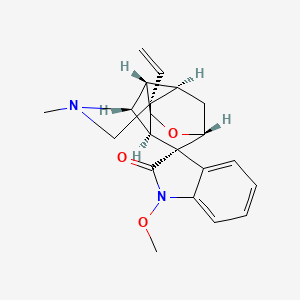
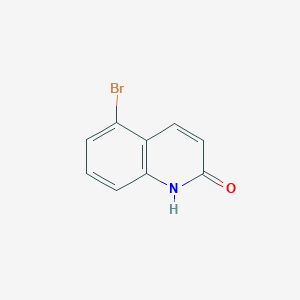
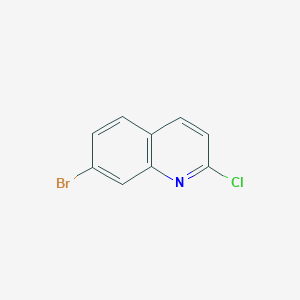
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)


